molecular formula C23H18O4S B2929235 (3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 338423-87-3

(3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B2929235
CAS No.: 338423-87-3
M. Wt: 390.45
InChI Key: KGSOKGXBIKXPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a synthetic organic compound featuring a benzofuran core substituted with a phenylmethanone group and a [(4-methylphenyl)sulfonyl]methyl moiety. The benzofuran scaffold is a heterocyclic structure known for its role in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, and anticancer agents.

Properties

IUPAC Name

[3-[(4-methylphenyl)sulfonylmethyl]-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4S/c1-16-11-13-18(14-12-16)28(25,26)15-20-19-9-5-6-10-21(19)27-23(20)22(24)17-7-3-2-4-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSOKGXBIKXPSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-{[(4-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone is a complex organic molecule with significant potential in pharmacology due to its unique structural features. The presence of a benzofuran moiety combined with a sulfonyl group and phenyl rings suggests various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure

The molecular formula for the compound is C23H20O3SC_{23}H_{20}O_3S with a molecular weight of 390.5 g/mol. The structure includes:

  • A benzofuran ring, which is known for various pharmacological activities.
  • A sulfonyl group , which enhances reactivity and potential interactions with biological targets.
  • Two phenyl groups , which may contribute to π-π stacking interactions with biomolecules.

Biological Activity Overview

Research indicates that compounds containing the benzofuran skeleton exhibit a range of pharmacological activities:

  • Antitumor Activity :
    • Benzofuran derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies reveal that certain benzofuran compounds can induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents .
  • Anti-inflammatory Properties :
    • The sulfonyl group is associated with anti-inflammatory effects, likely through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Compounds similar to this compound have been identified as potential COX-2 inhibitors, providing a pathway for treating inflammatory diseases .
  • Antimicrobial Activity :
    • Some benzofuran derivatives have demonstrated significant antimicrobial effects against various bacterial strains. The interaction of these compounds with bacterial cell membranes may disrupt cellular functions, leading to cell death .

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Interaction with Enzymes : The sulfonyl group can form strong interactions with active sites on enzymes, potentially inhibiting their activity.
  • Molecular Targeting : The compound may bind to specific receptors or proteins involved in cell signaling pathways, influencing processes such as apoptosis and inflammation.

Case Study 1: Antitumor Evaluation

A study evaluated the antitumor activity of various benzofuran derivatives, including those structurally similar to our compound. Results indicated that these derivatives could significantly inhibit the growth of breast and renal cancer cell lines, suggesting that modifications in the side chains can enhance their efficacy against specific tumors .

Case Study 2: Anti-inflammatory Assessment

In an experimental model of inflammation, compounds similar to this compound were tested for their ability to reduce edema and pain in induced inflammatory conditions. The results showed a marked decrease in inflammation markers compared to control groups, supporting the hypothesis that these compounds can serve as effective anti-inflammatory agents .

Comparative Analysis

A comparison of this compound with other related compounds reveals its unique positioning in therapeutic applications:

Compound NameStructure FeaturesBiological Activity
Compound ABenzofuran + SulfonamideAntimicrobial
Compound BBenzofuran + PhenolAntitumor
This compound Benzofuran + Sulfonyl + PhenylAntitumor, Anti-inflammatory

Comparison with Similar Compounds

Key Observations:

Core Structure : The target compound’s benzofuran core is distinct from indole () and triazole () derivatives, which may alter electronic properties and biological interactions.

Sulfonyl vs.

Halogen and Amino Substituents: Fluorine and chlorine atoms in related compounds () enhance lipophilicity and metabolic resistance, whereas amino groups () improve solubility and hydrogen-bonding capacity.

Notes

Limitations : Direct data on the target compound’s synthesis, bioactivity, and pharmacokinetics are unavailable in the provided evidence. Further experimental studies are needed.

Structural Insights : The sulfonylmethyl group in the target compound may confer enhanced metabolic stability compared to sulfinyl or thioether analogs.

Research Gaps : Comparative studies on the benzofuran vs. indole cores could clarify their respective advantages in drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.